2-[(5-chloro-2-hydroxyphenyl)methylidene]-2,3-dihydro-1H-indene-1,3-dione
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Overview
Description
2-[(5-chloro-2-hydroxyphenyl)methylidene]-2,3-dihydro-1H-indene-1,3-dione is a chemical compound with a complex structure that includes both indene and phenol moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-chloro-2-hydroxyphenyl)methylidene]-2,3-dihydro-1H-indene-1,3-dione typically involves the condensation of 5-chloro-2-hydroxybenzaldehyde with 1H-indene-1,3(2H)-dione under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(5-chloro-2-hydroxyphenyl)methylidene]-2,3-dihydro-1H-indene-1,3-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydroxy derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce hydroxy derivatives .
Scientific Research Applications
2-[(5-chloro-2-hydroxyphenyl)methylidene]-2,3-dihydro-1H-indene-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-[(5-chloro-2-hydroxyphenyl)methylidene]-2,3-dihydro-1H-indene-1,3-dione involves its interaction with various molecular targets. The compound can bind to enzymes and inhibit their activity, which is the basis for its potential therapeutic effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve interactions with key proteins and enzymes involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-hydroxybenzophenone: Similar in structure but lacks the indene moiety.
2-hydroxy-5-chlorobenzophenone: Another related compound with similar functional groups.
N-(5-chloro-2-hydroxyphenyl)-acetamide: Shares the phenol moiety but has different substituents.
Uniqueness
2-[(5-chloro-2-hydroxyphenyl)methylidene]-2,3-dihydro-1H-indene-1,3-dione is unique due to the presence of both indene and phenol moieties, which contribute to its distinct chemical and biological properties. This dual functionality allows for a broader range of reactions and applications compared to similar compounds .
Properties
IUPAC Name |
2-[(5-chloro-2-hydroxyphenyl)methylidene]indene-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClO3/c17-10-5-6-14(18)9(7-10)8-13-15(19)11-3-1-2-4-12(11)16(13)20/h1-8,18H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYYQWLXVJPSHSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CC3=C(C=CC(=C3)Cl)O)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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